5,6-Dimethoxyindolin-2-one
Overview
Description
5,6-Dimethoxyindolin-2-one: is a derivative of indole, a significant heterocyclic system found in many natural products and synthetic drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features two methoxy groups at the 5 and 6 positions of the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
A study on a similar compound, indolin-2-one nitroimidazole, revealed that it targets topoisomerase iv, an essential enzyme for dna replication .
Mode of Action
Indolin-2-one nitroimidazole, a related compound, has been shown to inhibit topoisomerase iv . This inhibition disrupts DNA replication, leading to cell death . The compound also undergoes in vivo reduction, forming reactive radicals that damage DNA and proteins .
Biochemical Pathways
The related compound, indolin-2-one nitroimidazole, affects the dna replication pathway by inhibiting topoisomerase iv .
Result of Action
The related compound, indolin-2-one nitroimidazole, causes dna damage and disrupts dna replication, leading to cell death .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5,6-Dimethoxyindolin-2-one may also interact with biomolecules in a similar manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyindolin-2-one can be achieved through various methods. One common approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives . Another method includes the use of 3-iodo-4,5-dimethoxybenzaldehyde as a starting material, followed by a series of synthetic steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to different indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole ring .
Scientific Research Applications
5,6-Dimethoxyindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A related compound with hydroxyl groups instead of methoxy groups, known for its role in eumelanin synthesis.
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
Uniqueness: 5,6-Dimethoxyindolin-2-one is unique due to the presence of methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,6-dimethoxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-3-6-4-10(12)11-7(6)5-9(8)14-2/h3,5H,4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVNTBICDDRBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278796 | |
Record name | 5,6-dimethoxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-64-2 | |
Record name | MLS002638119 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dimethoxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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